molecular formula C8H6BrN B15224713 2-Bromo-3-ethynyl-6-methylpyridine

2-Bromo-3-ethynyl-6-methylpyridine

Cat. No.: B15224713
M. Wt: 196.04 g/mol
InChI Key: JUXQOBZYLPQVLE-UHFFFAOYSA-N
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Description

2-Bromo-3-ethynyl-6-methylpyridine is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position, an ethynyl group at the third position, and a methyl group at the sixth position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethynyl-6-methylpyridine typically involves the bromination of 3-ethynyl-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The ethynyl group can be subjected to oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alkenes or alkanes.

Scientific Research Applications

2-Bromo-3-ethynyl-6-methylpyridine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethynyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

    2-Bromo-3-methylpyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    2-Bromo-6-methylpyridine: Lacks the ethynyl group, limiting its application in the synthesis of complex molecules.

    3-Ethynyl-6-methylpyridine: Lacks the bromine atom, reducing its utility in substitution reactions.

Uniqueness: 2-Bromo-3-ethynyl-6-methylpyridine is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

2-bromo-3-ethynyl-6-methylpyridine

InChI

InChI=1S/C8H6BrN/c1-3-7-5-4-6(2)10-8(7)9/h1,4-5H,2H3

InChI Key

JUXQOBZYLPQVLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#C)Br

Origin of Product

United States

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